

# Synthesis pathway for Methyl 4-acetamido-2-hydroxybenzoate from 4-aminosalicylic acid

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## Compound of Interest

Compound Name: Methyl 4-acetamido-2-hydroxybenzoate

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## Synthesis of Methyl 4-acetamido-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

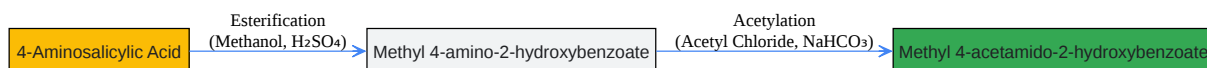
This in-depth technical guide details a reliable two-step synthesis pathway for **Methyl 4-acetamido-2-hydroxybenzoate**, a valuable compound in pharmaceutical research, starting from 4-aminosalicylic acid. The synthesis involves an initial Fischer esterification of 4-aminosalicylic acid to yield Methyl 4-amino-2-hydroxybenzoate, followed by the acetylation of the amino group to produce the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

### I. Synthesis Pathway Overview

The synthesis of **Methyl 4-acetamido-2-hydroxybenzoate** from 4-aminosalicylic acid is accomplished in two primary stages:

- **Esterification:** The carboxylic acid functionality of 4-aminosalicylic acid is converted to a methyl ester, yielding Methyl 4-amino-2-hydroxybenzoate. This reaction is typically carried out under acidic conditions with methanol.

- Acetylation: The amino group of Methyl 4-amino-2-hydroxybenzoate is then acetylated using an acetylating agent, such as acetyl chloride or acetic anhydride, to form the final product, **Methyl 4-acetamido-2-hydroxybenzoate**.



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Caption: Overall two-step synthesis pathway.

## II. Experimental Protocols

### Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate (Esterification)

This procedure follows a classic Fischer esterification method.

Materials:

- 4-Aminosalicylic acid
- Methanol (freshly distilled)
- Concentrated Sulfuric acid
- 33% Sodium hydroxide solution
- 1M Sodium hydrogen carbonate solution
- Ether
- Anhydrous magnesium sulfate

Procedure:

- Suspend 100 g (0.654 mole) of 4-aminosalicylic acid in 1 liter of freshly distilled methanol in a round-bottom flask.[\[1\]](#)
- Slowly add 50 ml of concentrated sulfuric acid to the suspension while stirring.[\[1\]](#)
- Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.[\[1\]](#)
- Concentrate the solution to approximately 350 ml by evaporation under reduced pressure.[\[1\]](#)
- Neutralize the concentrated solution with 33% sodium hydroxide solution and then with 1M sodium hydrogen carbonate solution.[\[1\]](#)
- Extract the product with ether (3 x 250 ml).[\[1\]](#)
- Wash the combined ether layers with 1M sodium hydrogen carbonate solution (2 x 50 ml) and then with water (2 x 50 ml).[\[1\]](#)
- Dry the ether layer over anhydrous magnesium sulfate (20 g).[\[1\]](#)
- Remove the ether by evaporation under reduced pressure to yield the product.[\[1\]](#)
- Dry the product in vacuo to obtain Methyl 4-amino-2-hydroxybenzoate.[\[1\]](#)

## Step 2: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Acetylation)

This procedure details the acetylation of the intermediate compound.

Materials:

- Methyl 4-amino-2-hydroxybenzoate
- Ethyl acetate
- Water
- Sodium bicarbonate

- Acetyl chloride
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate

#### Procedure:

- Dissolve 50.7 g (303.6 mmol) of Methyl 4-amino-2-hydroxybenzoate in 750 mL of ethyl acetate.
- In a separate vessel, prepare a solution of 34.9 g of sodium bicarbonate in 250 mL of water.
- Combine the two solutions and cool the mixture to 0°C with stirring.
- Slowly add 29.7 mL (415.5 mmol) of acetyl chloride dropwise over 15 minutes, maintaining the temperature at 0°C.
- Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.
- Separate the organic and aqueous layers.
- Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the final product, **Methyl 4-acetamido-2-hydroxybenzoate**.

### III. Quantitative Data

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reaction Parameters for the Synthesis of Methyl 4-amino-2-hydroxybenzoate

| Parameter            | Value                   | Reference |
|----------------------|-------------------------|-----------|
| Starting Material    | 4-Aminosalicylic acid   | [1]       |
| Reagents             | Methanol, Sulfuric acid | [1]       |
| Reaction Time        | 24-48 hours             | [1]       |
| Reaction Temperature | Reflux                  | [1]       |
| Yield                | 62%                     | [1]       |
| Melting Point        | 120-122 °C              | [1]       |

Table 2: Reaction Parameters for the Synthesis of **Methyl 4-acetamido-2-hydroxybenzoate**

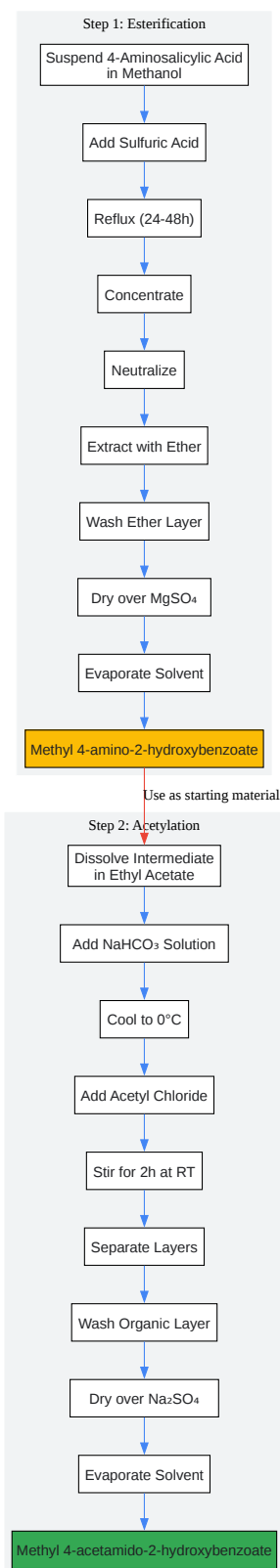
| Parameter            | Value                               |
|----------------------|-------------------------------------|
| Starting Material    | Methyl 4-amino-2-hydroxybenzoate    |
| Reagents             | Acetyl chloride, Sodium bicarbonate |
| Reaction Time        | 2 hours                             |
| Reaction Temperature | 0°C to Room Temperature             |
| Yield                | 99%                                 |

Table 3: Spectroscopic Data for **Methyl 4-acetamido-2-hydroxybenzoate**

| Analysis                                | Results  |
|---|--|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> ) | δ 10.86 (s, 1H), 7.78 (d, J=8.6Hz, 1H), 7.23 (s, 1H), 7.16 (br s, 1H), 7.10 (d, J=8.6Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H) |
| Mass Spectrum (m/z)                     | 208 (M+H) <sup>+</sup>   |

## IV. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.



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Caption: Experimental workflow for the synthesis.

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## References

- 1. prepchem.com [prepchem.com]
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